molecular formula C13H9F3O3 B11848520 1-(Trifluoromethoxy)naphthalene-6-acetic acid

1-(Trifluoromethoxy)naphthalene-6-acetic acid

Cat. No.: B11848520
M. Wt: 270.20 g/mol
InChI Key: SOWBXVRGXOCYLV-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-6-acetic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions . The subsequent introduction of the acetic acid group can be achieved through Friedel-Crafts acylation or other carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethoxy)naphthalene-6-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the acetic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalene derivatives.

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-6-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which 1-(Trifluoromethoxy)naphthalene-6-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoromethoxy)naphthalene-6-acetic acid is unique due to the combination of the trifluoromethoxy group and the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

2-[5-(trifluoromethoxy)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)19-11-3-1-2-9-6-8(7-12(17)18)4-5-10(9)11/h1-6H,7H2,(H,17,18)

InChI Key

SOWBXVRGXOCYLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC(=O)O)C(=C1)OC(F)(F)F

Origin of Product

United States

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